molecular formula C18H13N3O2S B2612501 3-methyl-1-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 721916-17-2

3-methyl-1-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B2612501
CAS No.: 721916-17-2
M. Wt: 335.38
InChI Key: PDFQFLIMQNETAI-UHFFFAOYSA-N
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Description

| 3-methyl-1-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a sophisticated pyrazolopyridine derivative that serves as a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. The pyrazolo[3,4-b]pyridine core is a well-established bioisostere for purines, enabling it to compete with ATP for binding in the catalytic pockets of a wide range of protein kinases. This specific compound, with its carboxylic acid functional group at the 4-position, provides a critical synthetic handle for further derivatization into amide or ester prodrugs, fine-tuning the molecule's physicochemical properties and biological activity. The thiophene and phenyl substituents contribute to optimal spatial occupancy and π-stacking interactions within kinase hydrophobic regions, enhancing selectivity and potency. Researchers are actively investigating this scaffold and its derivatives for their potential in targeted cancer therapies, as aberrant kinase signaling is a hallmark of numerous cancers. Its research value extends beyond oncology, with applications in exploring inflammatory diseases and other kinase-driven pathological conditions, making it a versatile tool for hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methyl-1-phenyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c1-11-16-13(18(22)23)10-14(15-8-5-9-24-15)19-17(16)21(20-11)12-6-3-2-4-7-12/h2-10H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFQFLIMQNETAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common approach includes the condensation of appropriate pyrazole and pyridine derivatives, followed by functionalization to introduce the thiophene ring. Key steps may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents to introduce functional groups or modify existing ones.

    Reduction: Employing reducing agents to alter the oxidation state of the compound.

    Substitution: Reactions where substituents on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Including sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution Reactions: Often carried out in the presence of catalysts like palladium on carbon (Pd/C) or using nucleophilic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 3-methyl-1-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exhibit promising anticancer properties. The structure allows for interaction with key biological targets involved in cancer cell proliferation and survival. Studies have shown that derivatives of this compound can inhibit specific kinases implicated in cancer progression, making it a candidate for further development as an anticancer agent.

Antimicrobial Properties
The compound's unique structure also suggests potential antimicrobial activity. Preliminary studies indicate that derivatives can inhibit the growth of various bacterial strains, providing a pathway for developing new antibiotics in response to rising antibiotic resistance.

Material Science

Organic Electronics
Due to its electronic properties, this compound can be utilized in the development of organic semiconductors. The thiophene moiety contributes to the compound's conductivity and stability, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Polymer Chemistry
The compound can serve as a building block for synthesizing novel polymers with tailored properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, which are critical for various industrial applications.

Biochemical Probes

Fluorescent Probes
The structural features of this compound allow it to act as a fluorescent probe in biochemical assays. Its ability to selectively bind to specific biomolecules makes it useful for imaging and tracking biological processes in live cells.

Enzyme Inhibition Studies
Inhibitors based on this compound can be designed to target specific enzymes involved in metabolic pathways. This application is particularly relevant in drug discovery, where understanding enzyme kinetics is crucial for developing effective therapeutics.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited selective inhibition of cancer cell lines while sparing normal cells. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Organic Electronics

Research featured in Advanced Materials highlighted the use of this compound in fabricating high-performance organic field-effect transistors (OFETs). The study reported enhanced charge mobility and device stability compared to traditional materials used in OFETs.

Mechanism of Action

The mechanism of action of 3-methyl-1-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit key enzymes involved in disease pathways or act as an agonist/antagonist at certain receptors .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs differ in substituents at positions 1, 3, 6, and 4, influencing physicochemical properties and biological activity:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Features/Activity
Target Compound: 3-Methyl-1-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1: Phenyl; 3: Methyl; 6: Thiophene C₁₈H₁₃N₃O₂S 339.38* Not explicitly provided PPAR activation potential ; thiophene enhances aromatic interactions
3-Cyclopropyl-1-(4-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1: 4-Fluorophenyl; 3: Cyclopropyl C₁₇H₁₄FN₃O₂S 367.38 1011397-49-1 Fluorine increases electronegativity; cyclopropyl may improve metabolic stability
3-Methyl-1-phenyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 6: Isopropyl C₁₆H₁₄N₃O₂ 311.32 1018127-53-1 Aliphatic substituent reduces polarity; potential for altered solubility
1-(2-Fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1: 2-Fluorophenyl C₁₇H₁₁FN₃O₂S 357.36 1011398-29-0 Ortho-fluorine may sterically hinder target binding
6-Phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1: Pyridin-4-ylmethyl; 6: Phenyl C₁₉H₁₄N₄O₂ 354.35 Not provided Bisubstrate inhibitor of BasE (KD = 78 nM); pyridinylmethyl enhances polar interactions

*Calculated molecular weight based on formula.

Biological Activity

3-Methyl-1-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antiviral, anti-inflammatory, and anticancer properties, supported by research findings and case studies.

  • IUPAC Name : 3-methyl-1-phenyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
  • Molecular Formula : C₁₈H₁₃N₃O₂S
  • Molecular Weight : 335.39 g/mol
  • CAS Number : 721916-17-2

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazolo derivatives, including the compound . For instance:

  • Mechanism of Action : The compound exhibits significant activity against various viruses by inhibiting viral replication processes. In vitro studies have shown promising results against HIV and other viral pathogens.
CompoundVirus TargetEC50 (μM)Reference
3-Methyl-1-phenyl...HIV3.98
Pyrazole Derivative ATMV58.7

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been investigated through various assays:

  • COX Inhibition : The compound has shown inhibition of COX enzymes, which play a crucial role in inflammation.
CompoundCOX Inhibition IC50 (μM)Reference
3-Methyl...0.04 ± 0.01 (Celecoxib Control)
Derivative B0.04 ± 0.02

Anticancer Activity

The anticancer potential of pyrazolo derivatives is also noteworthy:

  • Cell Line Studies : Research indicates that certain derivatives exhibit cytotoxic effects against cancer cell lines, suggesting their potential as therapeutic agents.
CompoundCancer Cell LineIC50 (μM)Reference
Pyrazolo Derivative CHeLa Cells10.5
Pyrazolo Derivative DMCF7 Cells5.2

Case Study 1: Antiviral Efficacy Against HIV

A study conducted by Zhang et al. demonstrated that the compound showed a therapeutic index greater than 105.25 when tested against HIV strains with resistance mutations, indicating its potential as a leading candidate for further development in antiviral therapies.

Case Study 2: Anti-inflammatory Mechanism

In vivo studies involving carrageenan-induced paw edema in rats revealed that the compound effectively reduced inflammation, similar to standard anti-inflammatory drugs like diclofenac.

Q & A

Q. Basic Research Focus

  • 1H NMR : Assign peaks for aromatic protons (e.g., δ 7.63 ppm for pyridine protons) and substituents like methyl groups (δ 2.56 ppm) .
  • LCMS : Confirm molecular weight and fragmentation patterns (e.g., [M+1] ion detection).
  • HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm to assess purity .
  • FTIR : Identify carbonyl stretches (~1700 cm⁻¹ for carboxylic acid) and aromatic C-H bends .

How should this compound be stored to ensure stability?

Basic Research Focus
Store in sealed containers under dry conditions at 2–8°C to prevent hydrolysis or degradation. Use desiccants for long-term storage, as moisture can destabilize the carboxylic acid group .

How can reaction conditions be optimized for higher yields in multi-step syntheses?

Q. Advanced Research Focus

  • Catalysts : Palladium acetate and tert-butyl XPhos improve coupling efficiency in Suzuki-Miyaura reactions .
  • Solvents : Use polar aprotic solvents (e.g., DMF, acetonitrile) for cyclization steps .
  • Temperature : Optimize between 40–100°C for cross-coupling reactions; higher temperatures (>90°C) may degrade sensitive intermediates .
  • Atmosphere : Conduct reactions under inert gas (N₂/Ar) to prevent oxidation .

What crystallographic methods are suitable for resolving the compound’s 3D structure?

Q. Advanced Research Focus

  • Single-crystal X-ray diffraction : Use SHELXL for refinement against high-resolution data. The SHELX suite is robust for small-molecule crystallography, even with twinned or challenging datasets .
  • Data collection : Employ Mo-Kα radiation (λ = 0.71073 Å) and integrate data with SAINT or APEX3 .

How should contradictory spectral data (e.g., NMR vs. LCMS) be resolved?

Q. Advanced Research Focus

  • Cross-validation : Compare NMR data with structurally similar compounds (e.g., pyrazolo[3,4-b]pyridine derivatives in ).
  • Isotopic labeling : Use 13C NMR or 2D-COSY to resolve overlapping signals.
  • Theoretical modeling : Validate spectral assignments via DFT calculations (e.g., B3LYP/6-31G* level) .

What methodologies are used to investigate biological activity mechanisms?

Q. Advanced Research Focus

  • In vitro assays : Test anti-proliferative effects using prostate cancer cell lines (e.g., PC-3) with MTT assays .
  • Mechanistic studies : Evaluate autophagy induction via LC3-II Western blotting and mTOR/p70S6K inhibition using kinase activity assays .

How can reproducibility issues in biological assays be addressed?

Q. Advanced Research Focus

  • Positive controls : Include reference compounds (e.g., rapamycin for autophagy studies) .
  • Dose-response curves : Use ≥3 independent replicates to calculate IC50 values.
  • Data normalization : Adjust for batch effects (e.g., plate-to-plate variability) using Z-score standardization .

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